2-Amino-1-(4-nitrophenyl)propane-1,3-diol;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid
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Overview
Description
2-Amino-1-(4-nitrophenyl)propane-1,3-diol and 2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid are complex organic compounds with significant applications in various fields, including pharmaceuticals and chemical research. These compounds are known for their unique structural properties and reactivity, making them valuable in synthetic chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol typically involves the reaction of 4-nitrobenzaldehyde with 2-amino-1,3-propanediol under controlled conditions. This reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
For 2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid, the synthesis involves the esterification of 3-methyl-2-phenylmethoxybutanoic acid with ethyl chloroformate. This reaction is typically conducted under anhydrous conditions to prevent hydrolysis and ensure high yield .
Industrial Production Methods
Industrial production of these compounds often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors is also common to enhance efficiency and yield. Purification steps such as crystallization and distillation are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-nitrophenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid primarily undergoes ester hydrolysis and transesterification reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Amino-1-(4-nitrophenyl)propane-1,3-diol is widely used in pharmaceutical research, particularly in the synthesis of antibiotics like chloramphenicol. It is also used in the development of new chemical entities for medicinal chemistry .
2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid finds applications in organic synthesis as a building block for complex molecules. It is also used in the production of polymers and as an intermediate in the synthesis of various pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol involves its interaction with bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antibiotic effect. The nitro group plays a crucial role in this mechanism by facilitating the binding to the ribosomal subunits .
2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid acts as a prodrug, undergoing hydrolysis to release the active drug molecule. This mechanism ensures targeted delivery and controlled release of the active compound .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4-nitrophenyl)propane-1,3-diol: Similar compounds include 2-amino-1-(4-chlorophenyl)propane-1,3-diol and 2-amino-1-(4-methylphenyl)propane-1,3-diol.
2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid: Similar compounds include 2-ethoxycarbonyl-3-methyl-2-phenylbutanoic acid and 2-ethoxycarbonyl-3-methyl-2-phenylmethoxypropanoic acid.
Uniqueness
2-Amino-1-(4-nitrophenyl)propane-1,3-diol is unique due to its nitro group, which imparts specific reactivity and biological activity. Similarly, 2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid is unique due to its ester functionality, which allows for controlled hydrolysis and targeted drug delivery .
Properties
Molecular Formula |
C24H32N2O9 |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
2-amino-1-(4-nitrophenyl)propane-1,3-diol;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C15H20O5.C9H12N2O4/c1-4-19-14(18)15(11(2)3,13(16)17)20-10-12-8-6-5-7-9-12;10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h5-9,11H,4,10H2,1-3H3,(H,16,17);1-4,8-9,12-13H,5,10H2 |
InChI Key |
CRUJOISRGLUESB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)C)(C(=O)O)OCC1=CC=CC=C1.C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-] |
Origin of Product |
United States |
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